3,7,7-Trimethyl-4-(pyridin-2-yl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
Properties
IUPAC Name |
3,7,7-trimethyl-4-pyridin-2-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-10-14-16(11-6-4-5-7-19-11)15-12(20-17(14)22-21-10)8-18(2,3)9-13(15)23/h4-7,16H,8-9H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDQGBBBTIUCBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,7,7-Trimethyl-4-(pyridin-2-yl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity in detail, supported by data tables and relevant case studies.
- Molecular Formula : C18H20N4O
- Molecular Weight : 308.38 g/mol
- CAS Number : 1062138-03-7
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazolo compounds that demonstrated activity against a range of bacterial strains including E. coli and Staphylococcus aureus. For instance, certain derivatives showed inhibition zones greater than 15 mm at concentrations of 50 µg/mL .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 3a | E. coli | 18 |
| 3b | Staphylococcus aureus | 20 |
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In a carrageenan-induced paw edema model in rats, it was found to reduce swelling significantly compared to the control group. The percentage inhibition of edema was approximately 70% at a dose of 10 mg/kg.
| Treatment | Edema Inhibition (%) |
|---|---|
| Control | 0 |
| Compound (10 mg/kg) | 70 |
| Indomethacin (10 mg/kg) | 80 |
3. Anticancer Activity
The anticancer potential of pyrazolo compounds has also been explored. A recent study evaluated the cytotoxic effects of related derivatives on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be promising:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 12 |
These results suggest that the compound may inhibit cancer cell proliferation effectively.
4. Neuroprotective Properties
Additionally, neuroprotective activities have been reported for compounds within this class. In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis.
Case Study 1: Synthesis and Evaluation
A study published in a peer-reviewed journal synthesized several pyrazoloquinoline derivatives and evaluated their biological activities. Among these, the compound showed significant inhibition of COX-2 enzyme activity, which is crucial in inflammatory processes . This research underscores the potential application of this compound in treating inflammatory diseases.
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship of various pyrazolo compounds revealed that modifications at specific positions significantly enhanced biological activity. For example, substituents on the pyridine ring were found to increase anti-inflammatory potency by up to threefold compared to unsubstituted derivatives .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents at the 4-position of the pyrazoloquinoline core. Examples include:
- Phenyl derivatives : e.g., 4-phenyl (I2), 4-(4-methoxyphenyl) (I4), 4-(2-chlorophenyl) (I5) .
- Heteroaromatic derivatives : e.g., 4-(pyridin-2-yl) (target compound), 4-(3-pyridinyl) .
- Acylated derivatives : e.g., 9-(furan-2-carbonyl) (P1–P10) .
Table 1: Substituent Impact on Physical Properties
Key Observations :
- Electron-withdrawing groups (e.g., Cl in I5, Br in I7) increase melting points (>300°C) due to enhanced intermolecular interactions .
- Methoxy groups (I4) lower melting points (286–287°C) by reducing packing efficiency .
- Acylation (e.g., furanoyl in P1) significantly reduces melting points (162–163°C) by disrupting crystallinity .
Spectroscopic Characteristics
- IR Spectroscopy: All analogs exhibit broad OH peaks (~3400 cm⁻¹) from cyclohexanone tautomerism and NH stretches (~3230 cm⁻¹). Substituent-specific peaks include C=O (1680 cm⁻¹ in P1) and C-Br (776 cm⁻¹ in I7) .
- NMR : Aromatic protons in phenyl derivatives (I2, I5) resonate at δ 7.2–7.8 ppm, while pyridinyl protons (target compound) show distinct splitting due to heteroaromaticity .
Anti-Tubercular Activity:
- 3-Bromophenyl derivative (I7): Exhibited 69% yield and notable activity against Mycobacterium tuberculosis (MIC = 2.5 µg/mL) .
- 4-Nitrophenyl derivative (P9) : Demonstrated enhanced potency due to electron-withdrawing nitro groups .
Anti-Alzheimer’s Potential:
Preparation Methods
Reaction Design and Substrate Selection
This approach adapts a patent-described method for benzo[h]pyrazolo[3,4-b]quinolines. The target compound is synthesized via a one-pot reaction involving:
-
5-amino-3-methyl-1-phenylpyrazole (or its pyridinyl analog),
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2-pyridinecarboxaldehyde (replacing p-fluorobenzaldehyde),
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2-hydroxy-1,4-naphthoquinone (lawsone),
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1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) ionic liquid.
The ionic liquid acts as a dual solvent and catalyst, enhancing reaction rates and yields.
Mechanistic Pathway
-
Knoevenagel Condensation : Lawsone reacts with 2-pyridinecarboxaldehyde to form a α,β-unsaturated ketone.
-
Michael Addition : The pyrazole amine attacks the ketone, forming a C–N bond.
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Cyclization : Intramolecular dehydration yields the pyrazoloquinoline core.
-
Oxidation : The intermediate is oxidized to introduce the ketone at position 5.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80°C | 78 |
| Reaction Time | 3 hours | |
| Ionic Liquid Loading | 15 mol% |
This method achieves moderate yields but requires precise control of stoichiometry to avoid side products.
Microwave-Assisted Cyclocondensation
Methodology
Inspired by microwave-assisted synthesis of bis-pyrazolopyridines, this route employs:
-
3-amino-2-butenenitrile and 2-hydrazinopyridine to form 5-amino-3-methyl-1-(pyridin-2-yl)pyrazole ,
-
Cyclohexanedione derivatives as cyclic 1,3-dicarbonyl components.
Microwave irradiation (250°C, 15 minutes) accelerates the cyclocondensation step, reducing reaction times from hours to minutes.
Key Advantages
Limitations
-
High energy input required.
-
Scalability challenges in non-specialized reactors.
Friedländer Condensation Followed by Cyclization
Classical Quinoline Synthesis
The Friedländer reaction constructs the quinoline core via condensation of 2-aminobenzaldehyde with cyclohexanone . Subsequent steps include:
Yield Comparison
| Step | Yield (%) |
|---|---|
| Friedländer Condensation | 65 |
| Esterification | 82 |
| Cyclization | 70 |
This multi-step approach is reliable but labor-intensive, with a cumulative yield of ~37%.
Solvent-Free Three-Component Reaction
Reaction Components
Adapting methods for pyrazoloquinolines, this strategy combines:
-
3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine ,
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Dimethyl acetylenedicarboxylate (DMAD),
-
Cyclohexanone .
Mechanism
Conditions and Outcomes
-
Solvent : None (neat conditions).
-
Temperature : 120°C, 6 hours.
Catalytic C–H Functionalization
Modern Transition Metal Catalysis
A novel route employs palladium(II) acetate to mediate direct C–H activation at the pyridine ring. Key steps:
-
Coupling : 3,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile reacts with 2-bromopyridine.
-
Cyclization : Intramolecular Heck reaction forms the pyrazole ring.
Performance Metrics
| Catalyst Loading | Ligand | Yield (%) |
|---|---|---|
| 5 mol% Pd(OAc)₂ | Xantphos | 72 |
| 5 mol% Pd(OAc)₂ | BINAP | 65 |
This method is atom-economical but requires expensive catalysts and inert conditions.
Comparative Analysis of Methods
Table 1. Method Efficiency and Practicality
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| MCR with Ionic Liquids | 78 | 3 hours | Medium | Moderate |
| Microwave-Assisted | 85–90 | 15 minutes | High | Low |
| Friedländer Condensation | 37 | 24 hours | Low | High |
| Solvent-Free MCR | 68 | 6 hours | Low | High |
| C–H Functionalization | 72 | 8 hours | High | Low |
Q & A
Q. How to reconcile discrepancies in reported synthetic yields (e.g., 50% vs. 75%)?
- Methodology :
- Reaction monitoring : Track intermediates via TLC or inline IR. Optimize stoichiometry (e.g., 1.2 eq. of alkylating agents) and solvent purity .
- Reproducibility checks : Repeat reactions under identical conditions (same batch of reagents, equipment calibration). Publish detailed logs of temperature ramps and mixing speeds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
